3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide
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Overview
Description
3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a diphenyl group, and a fluoropyrimidine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a subject of interest for various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the fluoropyrimidine moiety: This can be achieved by reacting 5-fluoropyrimidine with appropriate reagents to introduce the desired substituents.
Coupling with piperidine: The fluoropyrimidine derivative is then coupled with a piperidine ring, often using a base such as potassium carbonate (K2CO3) to facilitate the reaction.
Introduction of the diphenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as anticancer or antiviral agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The diphenyl group may enhance the compound’s binding affinity to its targets, while the piperidine ring can modulate its overall pharmacokinetic properties. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- **3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- **(4-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- **(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Uniqueness
3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the fluoropyrimidine and diphenyl groups enhances its potential for biological activity and makes it a versatile compound for various research applications.
Properties
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-N,N-diphenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-17-14-24-21(25-15-17)29-20-12-7-13-26(16-20)22(28)27(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,14-15,20H,7,12-13,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUSCSWKZYACSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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